molecular formula C17H16N2O B8376322 6-(2,4,6-trimethylphenyl)-3H-quinazolin-4-one

6-(2,4,6-trimethylphenyl)-3H-quinazolin-4-one

Cat. No.: B8376322
M. Wt: 264.32 g/mol
InChI Key: WSIYNAZRVWYQCY-UHFFFAOYSA-N
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Description

6-(2,4,6-trimethylphenyl)-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6-(2,4,6-trimethylphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O/c1-10-6-11(2)16(12(3)7-10)13-4-5-15-14(8-13)17(20)19-9-18-15/h4-9H,1-3H3,(H,18,19,20)

InChI Key

WSIYNAZRVWYQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC3=C(C=C2)N=CNC3=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3H-quinazolin-4-one (43.1 mg, 0.1915 mmol) dissolved in 2 ml N,N-dimethylacetamide in a 20 ml vial, 2,4,6-trimethylphenylboronic acid (114.9 mg, 0.76 mmol) dissolved in 1 ml ethanol and potassium carbonate (26.7 mg, 0.193 mmol) dissolved in 1 ml water were added. Triphenylphosphine (5 mg, 0.019 mmol) and tris(dibenzylideneacetone)dipalladium (0) (3.5 mg, 3.8 umol) were added to the mixture which refluxed overnight. The crude product was poured into 50 ml saturated bicarbonate solution and methylene chloride was used to extract the product. Solvent in the organic phase was removed under vacuum. The resulted residue was purified by preparative HPLC. 19.2 mg product was obtained. Yield: 40%; 1H NMR (500 MHz, DMSO-d6): δ 1.96741(s, 6H), 7.114769–7.16307(d, J=7.69 Hz, 2H), 7.19260–7.22248(dd, J1=8.62 Hz, J2=6.31 Hz 1H), 7.60434–7.62503(dd, J1=8.335 Hz, J2=1.97 Hz, 1H), 7.75179–7.76829(d, J=8.25 Hz, 1H), 7.81882–7.82258(d, J=1.88 Hz, 1H), 8.17882 (s, 1H); ESI-MS: m/z 265 (M++1)
Quantity
43.1 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
114.9 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
26.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
5 mg
Type
reactant
Reaction Step Four
Quantity
3.5 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40%

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